4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-4-15(21-9-11)16(19)18-7-12-5-14(8-17-6-12)13-2-3-20-10-13/h2-6,8-10H,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHSSESSAWSDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:
Thiophene Derivative Synthesis: : The initial step involves the synthesis of the thiophene derivative, which can be achieved through the reaction of 2-bromothiophene with a suitable organometallic reagent.
Formation of Pyridine Ring: : The pyridine ring is then introduced by reacting the thiophene derivative with a suitable pyridine precursor under controlled conditions.
Carboxamide Formation: : Finally, the carboxamide group is introduced by reacting the methylated thiophene with an amine derivative under specific reaction conditions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups into the molecule.
Reduction: : Reduction reactions can be used to reduce specific functional groups, altering the compound's properties.
Substitution: : Substitution reactions involve replacing one functional group with another, which can be useful in modifying the compound's biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: : This compound has shown potential in the development of new therapeutic agents due to its biological activity. It can be used as a lead molecule for drug discovery and development.
Biology: : In biological research, this compound can be used to study various cellular processes and pathways.
Material Science: : The compound's unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Industry: : It can be utilized in various industrial processes, including the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related carboxamide derivatives from the provided evidence, focusing on molecular features, substituents, and biological relevance.
Table 1: Structural and Functional Comparison
*Calculated using standard atomic weights.
Key Observations:
Structural Diversity in Carboxamide Derivatives :
- The target compound employs a thiophene-pyridine-thiophene scaffold, whereas Nilotinib utilizes a benzamide backbone with pyrimidine and imidazole substituents. The dihydrothiophene derivative (5an) is partially saturated, reducing aromaticity compared to the fully conjugated target compound.
Functional Group Influence: The trifluoromethyl group in Nilotinib enhances metabolic stability and target binding affinity, contributing to its antineoplastic activity. In contrast, the target compound lacks electron-withdrawing groups, which may limit its potency against kinase targets.
Biological Implications: Nilotinib’s pyrimidinyl-amino linkage is critical for binding to the ATP pocket of BCR-ABL. The target compound’s pyridinylmethyl-thiophene linkage may favor interactions with different enzyme families, such as cytochrome P450 isoforms or serotonin receptors, though experimental validation is required. The absence of electron-deficient aromatic systems (e.g., trifluoromethyl or pyrimidine) in the target compound may limit its utility in oncology but could enhance selectivity for non-oncological targets.
Research Findings and Data Gaps
- Synthetic Feasibility : The target compound’s synthesis likely involves coupling thiophene-2-carboxylic acid with a (5-(thiophen-3-yl)pyridin-3-yl)methanamine intermediate, analogous to methods for 5an .
- Pharmacokinetic Predictions : LogP values for the target compound (estimated at ~3.1) suggest moderate lipophilicity, comparable to Nilotinib (LogP = 4.5) , but its solubility profile remains uncharacterized.
- Therapeutic Potential: While Nilotinib’s antineoplastic activity is well-documented , the target compound’s biological activity is unverified. Thiophene-carboxamides are often explored as kinase inhibitors or antimicrobial agents, but structural nuances (e.g., pyridine substitution) may redirect its applications.
Biological Activity
4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide (CAS Number: 1788852-03-8) is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 314.4 g/mol. The compound features a thiophene ring, which is known for its bioactive properties, and a pyridine moiety that may contribute to its pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. A notable study investigated a series of thiophene derivatives and reported significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells. The compound exhibited an IC50 value of approximately 23 µg/mL, indicating promising anticancer activity .
Mechanism of Action
The mechanism behind the anticancer activity of this compound appears to involve disruption of microtubule dynamics. Thiophene derivatives have been shown to bind to tubulin, similar to the well-known anticancer agent Combretastatin A4 (CA-4), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Hep3B | 23 | Tubulin binding, microtubule disruption |
Other Biological Activities
In addition to its anticancer properties, compounds with similar structural features have been evaluated for antiviral activities. N-Heterocycles, including those containing thiophene and pyridine rings, have shown promise as antiviral agents by inhibiting viral replication processes. For instance, certain derivatives have demonstrated inhibitory effects on NS5B RNA polymerase, a critical enzyme in hepatitis C virus replication .
Case Studies
- Anticancer Study : A study published in December 2022 synthesized various thiophene carboxamide derivatives and evaluated their anticancer properties against Hep3B cells. Among these compounds, several demonstrated significant cytotoxicity with IC50 values ranging from 5.46 µM to 12.58 µM .
- Mechanistic Insights : Molecular dynamics simulations revealed that the binding affinity and stability of these compounds in the tubulin-colchicine-binding pocket were comparable to CA-4, suggesting that modifications to the thiophene structure could enhance their therapeutic efficacy against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
